molecular formula C28H36ClNO2 B4889855 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B4889855
M. Wt: 454.0 g/mol
InChI Key: KVLMXTDGOPNECH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClNO2/c1-19-8-7-13-28(2,3)24(19)12-15-30-14-11-20-17-25(31-4)26(32-5)18-23(20)27(30)21-9-6-10-22(29)16-21/h6,9-10,16-18,27H,7-8,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMXTDGOPNECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorinated benzene derivative, which can be introduced through a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Dimethoxy Groups: These groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Incorporation of the Trimethylcyclohexenyl Group: This step involves the use of a cyclohexene derivative, which can be attached through a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1H-isoquinoline: A similar compound with a slight structural variation.

    1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydroisoquinoline: Another closely related compound with a different substitution pattern.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline lies in its specific combination of functional groups and structural features. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

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